2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile
Description
This compound is a structurally complex heterocyclic molecule featuring a fused pyrrolo-pyrrolidine core substituted with a phenylmethanesulfonyl group and a pyridine-3-carbonitrile moiety.
Properties
IUPAC Name |
2-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c20-9-16-7-4-8-21-19(16)22-10-17-12-23(13-18(17)11-22)26(24,25)14-15-5-2-1-3-6-15/h1-8,17-18H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTCHUQGIUQOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=C(C=CC=N3)C#N)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile typically involves multiple steps, starting with the construction of the octahydropyrrolo[3,4-c]pyrrole core. One common approach is the thermolysis of N-phthalimidoaziridines, which are synthesized from 3,5-disubstituted 1,2,4-oxadiazoles containing alkenyl and pyridine fragments. The reaction conditions for this process include heating in the presence of N-arylmaleimide to yield the corresponding N-phthalimidopyrrolidines.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Production of amines or alcohols.
Substitution: : Generation of substituted pyridines or pyrrolidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new pharmaceuticals, agrochemicals, and materials.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets, making it a useful tool in drug discovery and development.
Medicine
The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs for treating various diseases.
Industry
In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism by which 2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on compounds sharing key structural motifs, such as the pyridine-carbonitrile backbone, sulfonyl/pyrrolidine substituents, or fused bicyclic systems.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Bioactivity: The sulfonyl group in the target compound may enhance solubility and binding affinity compared to the sulfanyl group in 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile, which primarily exhibits antimicrobial properties .
Synthetic Complexity: The synthesis of the target compound likely involves multi-step routes, similar to the procedure described for 2-chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile, where coupling reactions and acid catalysis (e.g., p-toluenesulfonic acid) are critical . In contrast, thieno[2,3-b]pyridine derivatives (e.g., pyrimidino[4',5':4,5]thieno[2,3-b]pyridine) often require cyclization reactions with urea or carbamates, as noted in .
Biological Activity
The compound 2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, and pharmacological implications based on available literature and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 426.49 g/mol
- CAS Number : 2640970-03-0
Structural Features
The compound features a unique arrangement of functional groups, including:
- A pyridine ring which is known for its role in various biological activities.
- A sulfonyl group that enhances solubility and bioavailability.
- An octahydropyrrolo moiety which may contribute to its interaction with biological targets.
Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors. The biological activity of this compound may involve:
- Interaction with kinases , which are crucial in cell signaling pathways.
- Inhibition of enzymes involved in cancer proliferation, potentially showing anti-cancer properties.
Pharmacological Studies
- Anticancer Activity : Preliminary studies have shown that derivatives of pyridine-based compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have demonstrated IC values in the nanomolar range against leukemia cells .
- Enzyme Inhibition : The sulfonamide group is often associated with inhibition mechanisms against carbonic anhydrase and other enzymes relevant in metabolic pathways. This suggests potential applications in treating conditions like glaucoma or edema.
Case Studies
Synthesis Pathway
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrolidine Moiety : This step may utilize cyclization reactions involving amines and aldehydes.
- Introduction of the Sulfonyl Group : Typically achieved through sulfonation reactions using sulfonyl chlorides.
- Cyclization to Form the Final Product : The final cyclization step often involves nucleophilic attack mechanisms leading to the formation of the desired carbonitrile structure.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step strategies, such as coupling the pyrrolo[3,4-c]pyrrole core with a pyridine-3-carbonitrile moiety via nucleophilic substitution or transition-metal-catalyzed cross-coupling. Key steps include sulfonylation of the pyrrolidine nitrogen and subsequent cyclization. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) is critical. For example, using DMF as a solvent at 80–100°C improves sulfonylation efficiency, while palladium catalysts enhance coupling yields .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
| Technique | Application | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Confirms stereochemistry and substituent positions | δ 7.8–8.2 ppm (pyridine protons), δ 3.5–4.0 ppm (pyrrolidine CH₂) |
| IR Spectroscopy | Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) | |
| HRMS | Validates molecular formula (e.g., [M+H]+ = calculated m/z ± 0.001) |
Q. How can researchers conduct preliminary biological screening for this compound?
- Methodological Answer : Initial screens focus on enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays. IC₅₀ values are determined via dose-response curves. For antimicrobial activity, microdilution assays against Gram-positive/negative bacteria and fungi are recommended. Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) ensure selectivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported enzyme inhibition data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or protein isoforms. Validate findings using orthogonal methods:
- Surface Plasmon Resonance (SPR) to measure binding kinetics (KD, kon/koff).
- X-ray crystallography to confirm binding mode and steric clashes .
- Compare results across cell lines (e.g., HeLa vs. CHO) to rule out off-target effects .
Q. How can computational models predict the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess membrane permeability (logP) and binding stability with targets.
- ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and half-life.
- QSAR Models : Correlate structural features (e.g., sulfonyl group electronegativity) with clearance rates .
Q. What experimental designs optimize the compound’s selectivity for a specific biological target?
- Methodological Answer :
- Fragment-Based Drug Design (FBDD) : Modify the pyridine-3-carbonitrile group to reduce off-target binding.
- Alanine Scanning Mutagenesis : Identify critical residues in the target’s active site.
- Selectivity Panels : Test against structurally related enzymes (e.g., kinase family members) to refine SAR .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in cytotoxicity data across studies?
- Methodological Answer : Standardize assay protocols (e.g., cell passage number, serum concentration) and validate with:
- Comet Assays to detect DNA damage.
- Flow Cytometry to quantify apoptosis (Annexin V/PI staining).
- Replicate studies in 3D cell cultures or patient-derived organoids for physiological relevance .
Structural and Functional Insights
Q. What role does the phenylmethanesulfonyl group play in target binding?
- Methodological Answer : The sulfonyl group enhances hydrogen bonding with catalytic lysine residues in kinases (e.g., EGFR T790M). Replace it with carbamate or acyl analogs to test hydrophobicity vs. polar interactions. SPR data show a 10-fold increase in KD when substituted with methyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
